molecular formula C8H5F3N4O2S B3046688 2-((3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid CAS No. 1269535-21-8

2-((3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid

Cat. No.: B3046688
CAS No.: 1269535-21-8
M. Wt: 278.21
InChI Key: TWDGSXDSARAMHA-UHFFFAOYSA-N
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Description

2-((3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid is a compound that belongs to the class of triazolopyridazines.

Preparation Methods

The synthesis of 2-((3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate to form the triazole core . This intermediate is then further reacted with appropriate thiol reagents under controlled conditions to yield the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

2-((3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule .

Mechanism of Action

The mechanism of action of 2-((3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets . Additionally, the compound can modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-((3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4O2S/c9-8(10,11)7-13-12-4-1-2-5(14-15(4)7)18-3-6(16)17/h1-2H,3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDGSXDSARAMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C(F)(F)F)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135598
Record name Acetic acid, 2-[[3-(trifluoromethyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269535-21-8
Record name Acetic acid, 2-[[3-(trifluoromethyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269535-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[[3-(trifluoromethyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid
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2-((3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid
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2-((3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid
Reactant of Route 4
2-((3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid
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2-((3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid
Reactant of Route 6
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2-((3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid

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